molecular formula C27H29NO4S B558061 Boc-Cys(Trt)-OH CAS No. 21947-98-8

Boc-Cys(Trt)-OH

Cat. No. B558061
CAS RN: 21947-98-8
M. Wt: 463.6 g/mol
InChI Key: JDTOWOURWBDELG-QHCPKHFHSA-N
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Description

Boc-Cys(Trt)-OH is a compound used in peptide synthesis. Trityl (Trt) and p-methoxybenzyl groups are utilized as Cys side chain protecting groups for Fmoc and Boc chemistry, respectively .


Synthesis Analysis

Boc-Cys(Trt)-OH is used as a building block for solid phase peptide synthesis . The product number for this product was previously 04-12-0020 .


Molecular Structure Analysis

The linear formula of Boc-Cys(Trt)-OH is (C6H5)3CSCH2CH [NHCO2C (CH3)3]CO2H . It has a CAS Number of 21947-98-8 .


Chemical Reactions Analysis

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .


Physical And Chemical Properties Analysis

Boc-Cys(Trt)-OH is a white to slight yellow to beige powder . It has an optical rotation of +23.5 - +28.5 ° at a concentration of 1 in ethanol . It is clearly soluble in 1 mmole in 2 ml DMF . The molar mass is 463.59 g/mol .

Scientific Research Applications

  • Boc-Cys(Trt)-OH is used as a precursor for the synthesis of protected N-methyl cysteines, which can be further derivatized to obtain a range of S-protected derivatives (Marcucci et al., 2008).

  • It is instrumental in synthesizing cyclic peptide disulfides, with its derivatives being used in solid-phase peptide synthesis (Horvat et al., 2009).

  • Boc-protected isocysteine building blocks, including Boc/Trt-protected isocysteine, are utilized for chemoselective peptide ligation, a technique important in peptide synthesis (Dose & Seitz, 2004).

  • The compound has been used in the synthesis of multicyclic polypeptide model compounds, highlighting its utility in designing complex peptide structures (Osapay & Taylor, 1990).

  • Boc-Cys(Trt)-OH is also employed in the preparation of protected peptidyl thioester intermediates for native chemical ligation, a method widely used in peptide and protein engineering (Gross et al., 2005).

  • The molecule has applications in the protection of asparagine and glutamine during solid-phase peptide synthesis, indicating its role in peptide chain formation and modification (Ri et al., 2009).

  • It is used in the oxidative side-chain transformation of amino acids and peptides, showcasing its versatility in chemical modifications (Lazzaro et al., 2004).

  • Boc-Cys(Trt)-OH is instrumental in developing novel fluorophores for selective detection, as demonstrated in the detection of 3C Protease produced by the Foot and Mouth Disease Virus (Malik et al., 2020).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for Boc-Cys(Trt)-OH .

Future Directions

Boc-Cys(Trt)-OH is a crucial compound in peptide synthesis, and its applications in peptide and protein science are vast . Future research may focus on developing new methodologies for site-selective protein modification .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTOWOURWBDELG-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174891
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Cys(Trt)-OH

CAS RN

21947-98-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21947-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[tert-butoxycarbonyl]-S-trityl-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
313
Citations
E Marcucci, N Bayó-Puxan, J Tulla-Puche… - Journal of …, 2008 - ACS Publications
S-Trt Cys are used as precursors for the synthesis of protected NMe−Cys. N-Methylation of Alloc−Cys(Trt)−OH and Boc−Cys(Trt)−OH gives the corresponding N-methylated derivatives …
Number of citations: 20 pubs.acs.org
DA Jones Jr, RA Mikulec, RH Mazur - The Journal of Organic …, 1973 - ACS Publications
Biologically fully active arginine vasopressinhas been synthesized via the stepwise active ester and fragment condensation methods. The synthesis was begun with proline at the …
Number of citations: 27 pubs.acs.org
Š Horvat, B Grgas, N Raos… - International Journal of …, 1989 - Wiley Online Library
Cyclic peptide disulfides of the general formula were synthesized from the corresponding peptide derivatives [Boc‐Cys(Trt)(Gly)‐ n ‐Cys(Trt)‐OBu t ] by oxidation with iodine in methanol …
Number of citations: 21 onlinelibrary.wiley.com
RL Chen - 2023 - scholarsarchive.library.albany.edu
Polypeptides and proteins play crucial roles in biological systems, including enzymatic activity regulation, molecule transport, and cell and tissue structural support. Amino acids are the …
A Bratuša, T Elschner, T Heinze, E Fröhlich… - Colloids and Surfaces B …, 2019 - Elsevier
This work describes the derivatization of dextran using N-(tert-butyloxycarbonyl)-S-(trityl)-L-cysteine in the presence of N,N′-carbonyldiimidazole (CDI) as a coupling agent. …
Number of citations: 6 www.sciencedirect.com
AC Mora - 2017 - theses.hal.science
Although solid phase peptide synthesis (SPPS) is a mature and widely popularized technique for simple peptides, some sequences are still complicated to produce, such as disulfide-…
Number of citations: 3 theses.hal.science
MW Merz, CW Lehmann, W Sander, E Sanchez-Garcia - pure.mpg.de
Synthesis Details: The cyclic tetrapeptides cyclo (Boc-Cys-Pro-X-Cys-OMe)[X= D-Leu (1) and L-Leu (2)] were prepared using as synthesis strategy a stepwise elongation, in which one …
Number of citations: 3 pure.mpg.de
Y Li, Y Yu, M Giulianotti… - Journal of combinatorial …, 2008 - ncbi.nlm.nih.gov
Native chemical ligation has facilitated the total synthesis of small-and medium-sized proteins and cyclic peptides and has thus opened the world of proteins to the tools of organic …
Number of citations: 16 www.ncbi.nlm.nih.gov
A Karlström, K Rosenthal… - The Journal of Peptide …, 2000 - Wiley Online Library
The alkylation of cysteine residue by different classes of carbonium ions, derived from the cleavage of side chain protective groups in anhydrous HF, was investigated. It was found that …
Number of citations: 7 onlinelibrary.wiley.com
DA Alves, D Esser, RJ Broadbridge… - Journal of Peptide …, 2003 - Wiley Online Library
The process of native chemical ligation (NCL) is well described in the literature. An N‐terminal cysteine‐containing peptide reacts with a C‐terminal thioester‐containing peptide to yield …
Number of citations: 8 onlinelibrary.wiley.com

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